

tautomeric forms of 2-hydroxy-3-nitropyridine compounds

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Compound of Interest

Compound Name: 5-Fluoro-2-hydroxy-3-nitropyridine

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An In-depth Technical Guide to the Tautomeric Forms of 2-Hydroxy-3-Nitropyridine Compounds

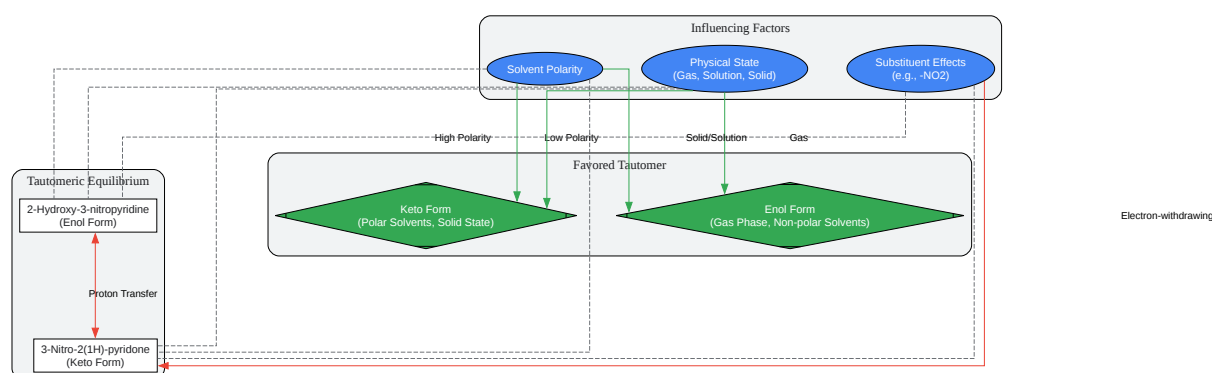
Abstract

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-hydroxy-3-nitropyridine and its analogs. The tautomerism between the hydroxy (enol) form, 2-hydroxy-3-nitropyridine, and the pyridone (keto) form, 3-nitro-2(1H)-pyridone, is a critical aspect influencing the compound's chemical reactivity, biological activity, and spectroscopic properties. This document details the structural and environmental factors governing this equilibrium, presents quantitative data, outlines key experimental and computational methodologies for its study, and serves as a resource for researchers, chemists, and drug development professionals.

The Tautomeric Equilibrium: Enol vs. Keto Forms

2-Hydroxypyridine and its derivatives can exist in two primary tautomeric forms: the aromatic hydroxy (enol) form and the non-aromatic but resonance-stabilized pyridone (keto) form.^{[1][2]} The equilibrium involves an intramolecular proton transfer between the exocyclic oxygen and the ring nitrogen atom.^[3] For the specific case of 2-hydroxy-3-nitropyridine, the equilibrium is between 2-hydroxy-3-nitropyridine (enol) and 3-nitro-2(1H)-pyridone (keto).

The preference for one tautomer over the other is delicately balanced and is significantly influenced by several factors, including the electronic effects of substituents, the polarity of the solvent, and the physical state (gas, solution, or solid).^{[1][4]}



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Caption: Logical diagram of the tautomeric equilibrium and influencing factors.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant ($K_T = [\text{keto}]/[\text{enol}]$) or the difference in Gibbs free energy (ΔG°) between the two forms. While specific data for 2-hydroxy-3-nitropyridine is sparse, extensive studies on the parent 2-hydroxypyridine and the closely related 2-hydroxy-5-nitropyridine provide valuable insights. The electron-withdrawing nitro group is generally expected to favor the keto tautomer.

Table 1: Tautomeric Equilibrium Data for 2-Hydroxypyridine (2-HPY) / 2-Pyridone (2-PY) System

Medium/Solvent	KT ([2-PY]/[2-HPY])	ΔE or ΔG° (kJ/mol)	Favored Tautomer	Reference
Gas Phase	~0.25 - 0.4	+3.23 (in favor of 2-HPY)	2-Hydroxypyridine (Enol)	[3]
Cyclohexane	1.7	-1.34	2-Pyridone (Keto)	[4]
Chloroform	6.0	-4.43	2-Pyridone (Keto)	[4]
Water	900	-16.8	2-Pyridone (Keto)	[3]

Table 2: Computational Energy Data for Nitro-Substituted 2-Hydroxypyridine

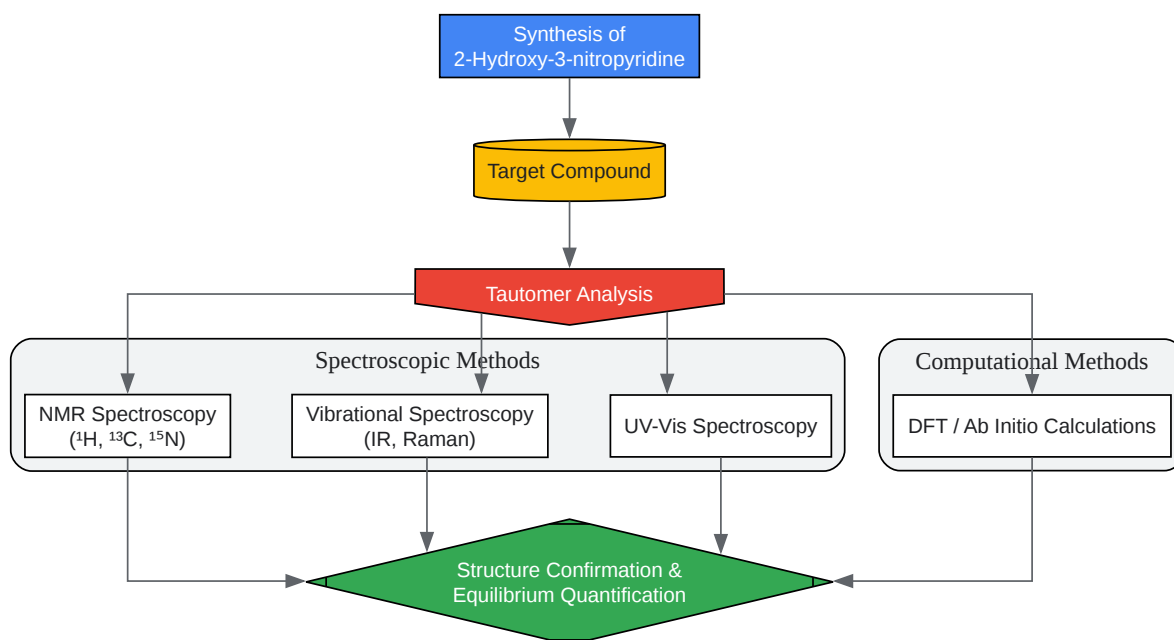
Compound	Method	ΔE (kcal/mol) (E _{enol} - E _{keto})	Favored Tautomer	Reference
2-Hydroxy-5-nitropyridine	DFT (B3LYP)	+0.857 to +1.345	5-Nitro-2-pyridone (Keto)	[5]

Note: A positive ΔE indicates the keto form is more stable.

The data clearly shows that while the enol form is slightly favored in the gas phase for the unsubstituted compound, the keto form predominates in solution, and this preference increases dramatically with solvent polarity.[3][4] Computational studies on 2-hydroxy-5-nitropyridine suggest that the presence of a nitro group further stabilizes the keto tautomer even in the gas phase.[5]

Experimental and Computational Protocols

The characterization of tautomeric forms relies on a combination of synthesis, spectroscopic analysis, and computational modeling.



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Caption: Experimental workflow for tautomer identification and analysis.

Synthesis Protocol: 2-Hydroxy-3-nitropyridine

This protocol is adapted from established nitration methods for 2-hydroxypyridine.[6]

- **Dissolution:** Dissolve 2-hydroxypyridine in a suitable solvent like pyridine in a reaction flask.
- **Cooling:** Place the reaction flask in an ice bath to cool the solution.

- Nitration: Slowly add nitric acid (e.g., 60-75% mass percent) dropwise to the cooled solution while stirring.
- Reaction: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.
- Work-up: Concentrate the reaction mixture. Add an alkaline solution to neutralize the mixture.
- Purification: The crude product, 2-hydroxy-3-nitropyridine, can be purified by standard methods such as recrystallization or column chromatography to yield the final product.

Spectroscopic Methodologies

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for distinguishing between tautomers in solution.

- Protocol:
 - Prepare a solution of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.
 - Analysis:
 - ¹H NMR: The enol form shows an O-H proton signal, while the keto form shows an N-H proton signal, typically at a different chemical shift. Aromatic protons will also have distinct shifts and coupling constants (J_{HH}) in each tautomer.^[5]
 - ¹³C NMR: The C2 carbon is key. In the enol form (C-OH), it resonates at a chemical shift typical for an aromatic carbon bonded to oxygen. In the keto form (C=O), it shifts significantly downfield, characteristic of a carbonyl carbon.
 - ¹⁵N NMR: The chemical shift of the ring nitrogen is highly sensitive to its hybridization and bonding environment, providing clear evidence for the N-H (keto) vs. N (enol) state.

B. Vibrational Spectroscopy (Infrared and Raman)

These techniques identify functional groups characteristic of each tautomer, particularly in the solid state.[5]

- Protocol:
 - For solid-state analysis, prepare a KBr pellet or use an ATR accessory.
 - Acquire IR and Raman spectra over a range of approximately 4000–400 cm^{-1} .
 - Analysis:
 - Keto Form: Look for a strong absorption band between 1640–1680 cm^{-1} , corresponding to the C=O stretching vibration. A broad N-H stretching band may also be visible around 3000–3400 cm^{-1} .
 - Enol Form: Look for a broad O-H stretching band around 3200–3600 cm^{-1} and the absence of a strong C=O stretch. Aromatic C=C and C=N stretching vibrations will appear in the 1400–1600 cm^{-1} region.

Computational Chemistry Protocol

Computational modeling predicts the relative stability and spectroscopic properties of the tautomers.

- Protocol:
 - Structure Building: Build the 3D structures of both the 2-hydroxy-3-nitropyridine (enol) and 3-nitro-2(1H)-pyridone (keto) tautomers.
 - Geometry Optimization and Frequency Calculation:
 - Perform geometry optimization and frequency calculations using Density Functional Theory (DFT). Common functional/basis set combinations include B3LYP/6-311++G(d,p) or ω B97XD/6-311++G(d,p).[5]
 - Confirm that the optimized structures are true energy minima by ensuring there are no imaginary frequencies.

- Energy Calculation: Compare the zero-point corrected electronic energies of the two optimized tautomers to determine their relative stability (ΔE).
- Solvent Effects: To model solution-phase behavior, incorporate a solvent model such as the Polarizable Continuum Model (PCM).^[5]
- Spectra Prediction: Use the calculation results to predict NMR chemical shifts (using the GIAO method) and vibrational frequencies to compare with experimental data.^[5]

Conclusion

The tautomerism of 2-hydroxy-3-nitropyridine is a complex equilibrium governed by a subtle interplay of electronic and environmental factors. While the parent 2-hydroxypyridine favors the enol form in the gas phase, the presence of an electron-withdrawing nitro group and the use of polar solvents strongly shift the equilibrium towards the more stable keto (3-nitro-2(1H)-pyridone) form. A combined approach using advanced spectroscopic techniques like NMR and IR, supported by robust DFT calculations, is essential for the definitive characterization and quantification of this tautomeric system. This understanding is crucial for predicting the compound's properties and for its rational application in medicinal chemistry and materials science.

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